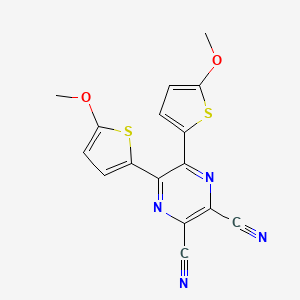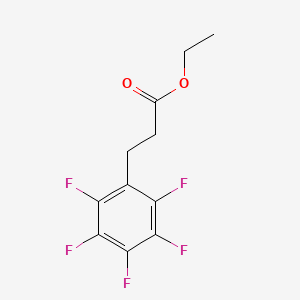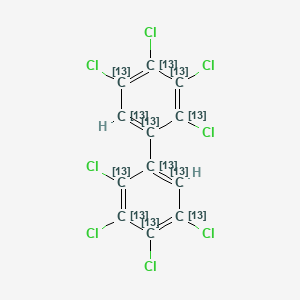
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex chlorinated aromatic compound. This compound is characterized by its multiple chlorine atoms attached to a benzene ring structure. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in various scientific research applications, especially in the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves multiple steps. One common method involves the chlorination of benzene derivatives under controlled conditions. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The isotopically labeled carbon atoms make it useful in tracing studies and metabolic research.
Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isotopically labeled carbon atoms enable researchers to track the compound’s behavior in complex systems, providing valuable insights into reaction mechanisms and pathways .
Comparación Con Compuestos Similares
Compared to other chlorinated aromatic compounds, 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its isotopic labeling. Similar compounds include:
1,2,4,5-tetrachloro-3-nitrobenzene: Used as a fungicide and in analytical chemistry.
1,3-cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: Used in organic synthesis and materials science.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C12H2Cl8 |
|---|---|
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
DTMRKGRREZAYAP-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
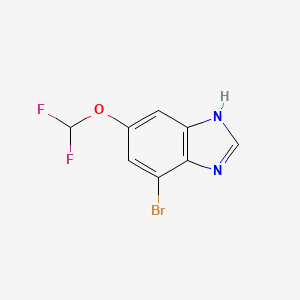
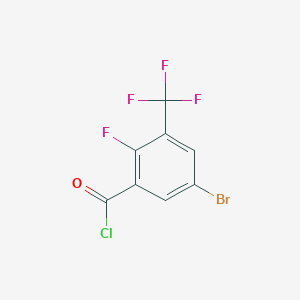
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
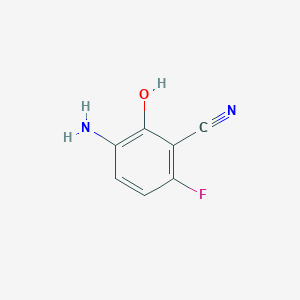
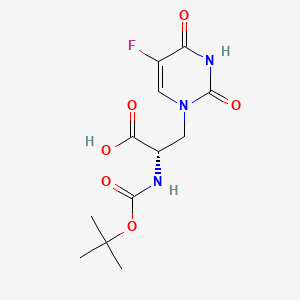
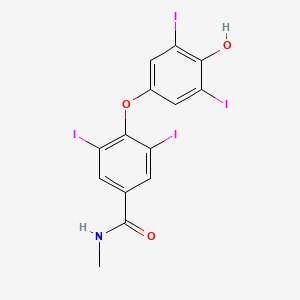
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
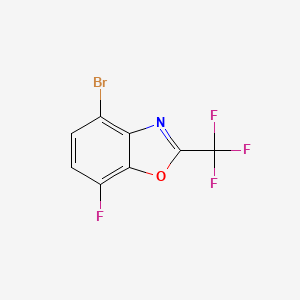
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
